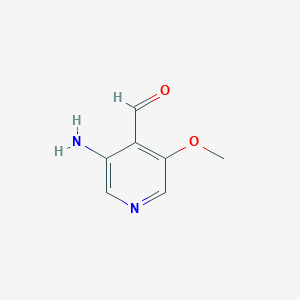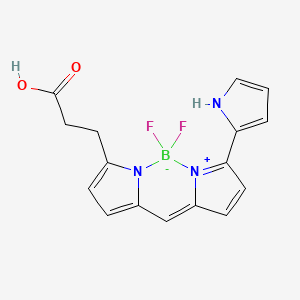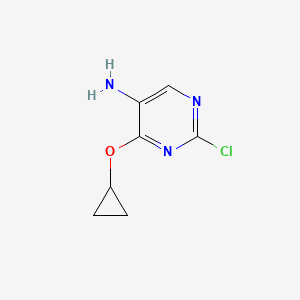
2-Chloro-4-cyclopropoxypyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropoxypyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3O It is a pyrimidine derivative, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, a cyclopropoxy group at position 4, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropoxypyrimidin-5-amine typically involves the nucleophilic substitution of a chlorine atom in a pyrimidine ring. One common method is the amination of 2-chloro-4-cyclopropoxypyrimidine using ammonia or amines under catalytic or non-catalytic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-cyclopropoxypyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Chloro-4-cyclopropoxypyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by mimicking or blocking natural ligands .
Comparison with Similar Compounds
- 2-Chloro-5-cyclopropylpyrimidin-4-amine
- 2-Chloro-4-amino-5-methylpyridine
- 2-Chloro-5-iodopyridin-4-amine
Comparison: Compared to these similar compounds, 2-Chloro-4-cyclopropoxypyrimidin-5-amine is unique due to the presence of the cyclopropoxy group at position 4, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxypyrimidin-5-amine |
InChI |
InChI=1S/C7H8ClN3O/c8-7-10-3-5(9)6(11-7)12-4-1-2-4/h3-4H,1-2,9H2 |
InChI Key |
FFHHDGQXMANZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


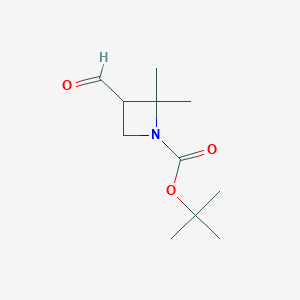
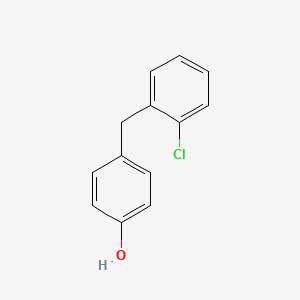
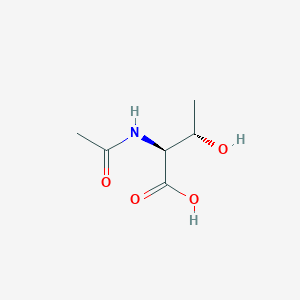
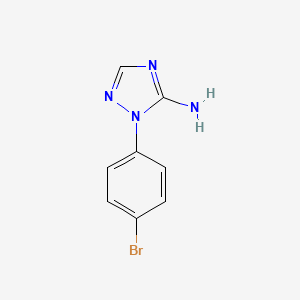

![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)

